Introduction: The Power of Bifunctional Chiral Intermediates
Introduction: The Power of Bifunctional Chiral Intermediates
An In-Depth Technical Guide to (S)-4-Tosyloxy-1,2-epoxybutane: A Chiral C4 Building Block
Senior Application Scientist Note: Direct, comprehensive data for (S)-4-Tosyloxy-1,2-epoxybutane (CAS 91111-12-5) is not widely available in public-domain literature. This guide has been constructed by leveraging extensive data from its closely related and well-characterized C3 analogue, (2S)-(+)-Glycidyl tosylate (CAS 70987-78-9) . The principles of synthesis, reactivity, and application are chemically homologous and provide a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to understand and utilize this class of bifunctional chiral intermediates.
(S)-4-Tosyloxy-1,2-epoxybutane is a specialized chiral building block designed for complex organic synthesis. Its value lies in its bifunctional nature, incorporating two highly reactive sites within a single, stereochemically defined C4 backbone:
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An (S)-configured epoxide: A strained three-membered ring that is an excellent electrophile for stereospecific ring-opening reactions.
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A tosylate group: An outstanding leaving group, readily displaced by a wide range of nucleophiles via S_N2 reactions.
This combination allows for sequential, regioselective, and stereocontrolled introduction of new functionalities, making it a powerful tool in the construction of complex target molecules, particularly active pharmaceutical ingredients (APIs). Chiral building blocks are essential in modern drug development, as the biological activity of a drug often resides in a single enantiomer.[1]
Core Reactivity: A Tale of Two Electrophilic Sites
The synthetic utility of this reagent stems from the ability to selectively target one of its two electrophilic sites. The choice of nucleophile, catalyst, and reaction conditions dictates the outcome.
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Epoxide Ring-Opening: Under basic or nucleophilic conditions, the reaction typically proceeds via an S_N2 mechanism at the least sterically hindered carbon of the epoxide (C1).[2] Acidic conditions can also be used, which may alter the regioselectivity of the attack.[3]
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Tosylate Displacement: The tosylate group is attached to a primary carbon (C4), making it an ideal substrate for S_N2 displacement by a nucleophile. The tosylate anion is a highly stable leaving group due to charge delocalization, making this a very favorable process.[4]
This dual reactivity enables chemists to perform a "one-two punch" synthesis, where one functional group is reacted, followed by a subsequent reaction at the other site.
Caption: Dual electrophilic sites on the (S)-4-Tosyloxy-1,2-epoxybutane backbone.
Physicochemical Properties and Safety Profile
Specific experimental data for (S)-4-Tosyloxy-1,2-epoxybutane is limited. The tables below provide data for the analogous (S)-Glycidyl tosylate and the parent C4 structure, 1,2-Epoxybutane, to provide a well-founded estimation of properties and handling requirements.
Physicochemical Data Comparison
| Property | (2S)-(+)-Glycidyl Tosylate (Analogue) | 1,2-Epoxybutane (Parent Structure) |
| CAS Number | 70987-78-9[5] | 106-88-7[6] |
| Molecular Formula | C₁₀H₁₂O₄S[5] | C₄H₈O[6] |
| Molecular Weight | 228.26 g/mol [5] | 72.11 g/mol [6] |
| Appearance | White to off-white crystalline powder[5] | Colorless liquid[7] |
| Melting Point | 45-48 °C[5] | -150 °C[6] |
| Boiling Point | Not available | 63 °C[6] |
| Storage Temp. | 2-8 °C | 2-30°C (Flammable) |
Safety and Handling Information
This class of compounds should be handled with extreme care by trained professionals in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).
| Hazard Category | (2S)-(+)-Glycidyl Tosylate (Analogue) | 1,2-Epoxybutane (Parent Structure) |
| Signal Word | Danger | Danger[6] |
| Pictograms | GHS08 (Health Hazard), GHS05 (Corrosion), GHS09 (Environmental Hazard) | GHS02 (Flammable), GHS07 (Exclamation Mark), GHS08 (Health Hazard)[6] |
| Hazard Statements | H317, H318, H341, H350, H411 | H225, H302, H312, H315, H319, H332, H335, H351[6] |
| Key Hazards | May cause an allergic skin reaction, Causes serious eye damage, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life with long-lasting effects. | Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes skin and serious eye irritation, May cause respiratory irritation, Suspected of causing cancer.[6] |
| PPE | Eyeshields, faceshield, chemical-resistant gloves, P3 respirator cartridges. | Protective gloves, eye protection, flame-retardant clothing. |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | Store in a well-ventilated place. Keep cool. Keep away from ignition sources.[8] |
Synthesis: An Analogous, Validated Protocol
A robust and scalable synthesis for this class of molecules involves a two-step, one-pot process starting from a chiral chlorodiol. The synthesis of (S)-glycidyl tosylate from (R)-3-chloro-1,2-propanediol serves as an excellent model.[9] A similar pathway would be employed for the target C4 compound, likely starting from (S)-4-chloro-1,2-butanediol.
Causality Behind Experimental Choices:
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One-Pot Procedure: The intermediate glycidol is unstable and prone to dimerization.[9] Generating it in situ and immediately reacting it with p-toluenesulfonyl chloride without isolation maximizes yield and purity.
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Base Selection: A strong, non-nucleophilic base like potassium phosphate is used to drive the initial epoxide formation (intramolecular Williamson ether synthesis). A tertiary amine base (e.g., triethylamine) is then used to neutralize the HCl generated during the tosylation step.[9]
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Catalyst: A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often added to accelerate the tosylation reaction.
Caption: Generalized workflow for the synthesis of (S)-Glycidyl Tosylate.
Experimental Protocol: Synthesis of (S)-Glycidyl Tosylate
(Adapted from U.S. Patent US20070265458A1)[9]
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Vessel Setup: Charge a reaction vessel with (R)-3-chloro-1,2-propanediol (1.0 eq) and methylene chloride (approx. 6 volumes).
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Epoxidation: Add tribasic potassium phosphate (K₃PO₄) (approx. 2.5 eq). Heat the mixture to reflux and stir for 3-4 hours, monitoring by TLC for the consumption of starting material.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Tosylation: To the cooled slurry, add triethylamine (approx. 1.1 eq), 4-(dimethylamino)pyridine (DMAP, catalytic amount), and then portion-wise add p-toluenesulfonyl chloride (TsCl, approx. 1.05 eq), maintaining the temperature below 5 °C.
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Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield pure (S)-glycidyl tosylate.
Applications in Pharmaceutical Synthesis
The primary application of chiral epoxy-sulfonates is as key intermediates in the synthesis of enantiomerically pure pharmaceuticals. The defined stereocenter and dual reactivity allow for the precise construction of complex molecular frameworks.
Case Study: Synthesis of Landiolol (using (S)-Glycidyl Nosylate)
Landiolol is an ultra-short-acting, cardioselective beta-blocker.[10] Its synthesis provides a perfect example of how these building blocks are used. While some routes use (S)-glycidyl nosylate (a nitro-substituted analogue), the principle is identical.[11] A key step involves the nucleophilic attack of a substituted phenol onto the epoxide, followed by reaction with an amine.
The reaction of a phenol with (S)-glycidyl nosylate proceeds via nucleophilic attack at the terminal carbon of the epoxide, driven by a base like potassium carbonate. This opens the epoxide to form a glycidyl ether intermediate, which retains the crucial stereocenter and is primed for the next reaction step.[10]
Conclusion
(S)-4-Tosyloxy-1,2-epoxybutane represents a highly valuable, albeit sparsely documented, class of C4 chiral building blocks. By understanding its core reactivity through well-characterized analogues like (S)-glycidyl tosylate, researchers can confidently design synthetic routes that leverage its dual electrophilic nature. Its ability to facilitate stereocontrolled C-O and C-Nucleophile bond formation makes it a powerful asset for constructing complex, high-value molecules in pharmaceutical and agrochemical research. Proper adherence to safety protocols is paramount when handling these potent alkylating agents.
References
- Google Patents. (2017). EP2687521B1 - "Process for the enantioselective synthesis of landiolol".
-
RSC Publishing. (2023). Facile synthesis of a C4-symmetrical inherently chiral calix[11]arene. [Link]
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Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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ResearchGate. (2006). Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. [Link]
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Wikipedia. 1,2-Epoxybutane. [Link]
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Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]
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Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]
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National Center for Biotechnology Information. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
- Google Patents. (2007).
- Google Patents. (2012). KR20120100823A - Process for the enantioselective synthesis of landiolol.
- Google Patents. (2018). KR101862824B1 - Process for the enantioselective synthesis of landiolol.
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SciELO. (2017, January 12). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. [Link]
- Google Patents. (2007). CN101012217A - Method of synthesizing landiolol hydrochloride.
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Cheméo. Chemical Properties of (2S)-Glycidyl tosylate (CAS 70987-78-9). [Link]
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RSC Publishing. (2014). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. [Link]
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Chemos GmbH & Co.KG. (2022, October 26). Safety Data Sheet: Glycidyl ether. [Link]
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OECD SIDS. (2000, November 10). 1,2-EPOXYBUTANE CAS N°.: 106-88-7. [Link]
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ResearchGate. Synthesis diagram for nucleophilic displacement (S N 2) of tosylate group.... [Link]
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Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]
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PMC. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]
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